molecular formula C22H19ClFN3O2 B371423 2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide CAS No. 329777-98-2

2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide

Cat. No.: B371423
CAS No.: 329777-98-2
M. Wt: 411.9g/mol
InChI Key: AVBHWTXJMBVJMA-LGJNPRDNSA-N
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Description

2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide is a synthetic organic compound with a molecular formula of C22H19ClFN3O2 and an average molecular mass of 411.861 Da . This compound is characterized as an acetohydrazide derivative and features a central hydrazone group (-CONH-N=CH-), which is formed via the condensation of an acetohydrazide with an aldehyde . The structure also includes a fluorobenzyl ether group and an anilino moiety, contributing to its unique steric and electronic properties. The hydrazone functional group is of significant interest in medicinal chemistry research due to its presence in various pharmacologically active molecules . Fluorinated hydrazones, in particular, are a focus of advanced research for their potential as antibacterial agents, especially against strains resistant to commonly used antibiotics . The incorporation of fluorine atoms can influence the compound's metabolic stability and its ability to permeate biological membranes, making it a valuable scaffold in the design of new bioactive molecules . Researchers are investigating this compound and its analogs for their potential to inhibit specific bacterial enzymes. Furthermore, the structural motif of a halogenated aromatic system linked via an ether and a hydrazone is also found in other well-studied compounds, such as the anthelmintic drug Rafoxanide, which has shown additional research applications in oncology . This suggests potential research avenues for this compound in similar biological targets and pathways. This product is supplied exclusively for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O2/c23-20-12-17(8-11-21(20)29-15-16-6-9-18(24)10-7-16)13-26-27-22(28)14-25-19-4-2-1-3-5-19/h1-13,25H,14-15H2,(H,27,28)/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBHWTXJMBVJMA-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-[(4-Fluorophenyl)Methoxy]Benzaldehyde

The substituted benzaldehyde intermediate serves as the foundation for imine formation. The synthesis begins with 4-hydroxybenzaldehyde , which undergoes chlorination at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C. Subsequent etherification introduces the 4-fluorobenzyl group via nucleophilic aromatic substitution:

3-Chloro-4-hydroxybenzaldehyde+4-Fluorobenzyl bromideK2CO3,DMF3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde\text{3-Chloro-4-hydroxybenzaldehyde} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde}

Reaction conditions:

  • Solvent : DMF or acetone

  • Base : Potassium carbonate (2.5 equiv)

  • Temperature : 60–70°C, 6–8 hours

  • Yield : 78–85% after recrystallization from ethyl acetate/hexane.

Preparation of 2-Anilinoacetamide

The acetamide moiety is synthesized via amidation of chloroacetic acid with aniline. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with aniline in dichloromethane (DCM) at 0–5°C:

Chloroacetic acidSOCl2Chloroacetyl chlorideAniline, DCM2-Anilinoacetamide\text{Chloroacetic acid} \xrightarrow{\text{SOCl}_2} \text{Chloroacetyl chloride} \xrightarrow{\text{Aniline, DCM}} \text{2-Anilinoacetamide}

Key parameters :

  • Molar ratio : 1:1.2 (acid chloride:aniline)

  • Base : Triethylamine (TEA) to neutralize HCl byproduct

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Imine Formation and Final Coupling

Condensation to Form the Benzylideneamino Group

The critical imine bond is established through a Schiff base reaction between 3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-anilinoacetamide . Catalytic acetic acid in ethanol facilitates dehydration:

Benzaldehyde derivative+2-AnilinoacetamideEtOH, AcOHTarget compound\text{Benzaldehyde derivative} + \text{2-Anilinoacetamide} \xrightarrow{\text{EtOH, AcOH}} \text{Target compound}

Optimized conditions :

  • Solvent : Anhydrous ethanol

  • Catalyst : 5% acetic acid

  • Temperature : Reflux (78°C), 12 hours

  • Yield : 65–70% after anti-solvent precipitation (water).

Alternative Coupling Strategies

Patent WO2016185485A2 highlights the utility of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) for amide bond formation. Applying this to the target compound:

  • Activate 3-chloro-4-[(4-fluorophenyl)methoxy]benzoic acid with oxalyl chloride to form the acid chloride.

  • React with 2-anilinoacetamide in NMP at 50°C for 3 hours.

Advantages :

  • Higher yields (75–80%)

  • Reduced side products due to controlled reactivity.

Purification and Characterization

Crystallization and Solvent Selection

The amorphous form of the target compound is isolated via anti-solvent addition. Patent WO2016185485A2 recommends using isobutyl acetate and methyl cyclohexane for recrystallization:

  • Dissolve crude product in warm isobutyl acetate (60°C).

  • Add methyl cyclohexane dropwise until cloudiness appears.

  • Cool to 4°C for 12 hours, yielding crystalline product.

PXRD analysis confirms crystallinity, with characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imine CH), 7.89–7.25 (m, 8H, aromatic), 4.92 (s, 2H, OCH₂), 3.98 (s, 2H, acetamide CH₂).

  • IR (KBr): 1665 cm⁻¹ (C=O amide), 1620 cm⁻¹ (C=N imine).

Challenges and Optimization

Imine Stability

The Schiff base is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Anhydrous solvents : Ethanol or THF with molecular sieves

  • Inert atmosphere : Nitrogen or argon to prevent oxidation.

Regioselectivity in Chlorination

Over-chlorination at the 2-position of the benzaldehyde is mitigated by:

  • Temperature control : 80°C maximum

  • Stoichiometry : 1.1 equiv NCS.

Scalability and Industrial Relevance

Patent WO2016185485A2 emphasizes spray drying for large-scale production of thermally sensitive compounds. For the target compound:

  • Feed solution : 10% w/v in ethanol

  • Inlet temperature : 120°C

  • Outlet temperature : 60°C

  • Yield : 90% with consistent particle size (D90 < 50 µm) .

Chemical Reactions Analysis

Types of Reactions

2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide are compared below with analogous compounds from the literature.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Weight Key Features References
This compound 3-Cl, 4-(4-F-C6H4-OCH2), E-configuration Not reported Intramolecular H-bonding; potential for π-π stacking due to aromatic groups
2-(4-Fluoroanilino)-N-[(2-phenylmethoxyphenyl)methylideneamino]acetamide (CAS: 6404-67-7) 2-Ph-OCH2, 4-F 377.4 Ortho-substitution reduces planarity; weaker intermolecular H-bonding
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F, diphenyl 333.8 Dihedral angle of 10.8° between acetamide and aromatic ring; N–H···O bonds
2-Chloro-N-(4-fluorophenyl)acetamide 2-Cl, 4-F 187.6 Intramolecular C–H···O interaction; N–H···O hydrogen bonds in packing
N-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-2-propenamide (CAS: 1050500-29-2) 3-Cl, 4-(3-F-C6H4-OCH2), quinazolinyl 610.0 Extended conjugation for kinase inhibition; high purity (99%)

Key Observations:

Substituent Effects :

  • The 3-chloro-4-[(4-fluorophenyl)methoxy] group in the target compound enhances steric hindrance compared to simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide . This may reduce solubility but improve binding specificity in biological systems.
  • Ortho vs. Para Substitution : The compound in (2-phenylmethoxyphenyl) exhibits weaker intermolecular interactions due to ortho-substitution, whereas the target compound’s para-substitution facilitates planar molecular conformations conducive to π-π stacking .

Hydrogen Bonding and Crystal Packing: The target compound’s methylideneamino group likely participates in N–H···O/N–H···N hydrogen bonds, similar to N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, which forms infinite chains via N–H···O bonds . Intramolecular interactions, such as C–H···O bonds (observed in ), may stabilize the E-configuration of the methylideneamino bridge.

Synthetic Relevance :

  • The synthesis of analogous compounds (e.g., ) often involves coupling chloroacetamide intermediates with substituted anilines in dichloromethane/triethylamine, suggesting a plausible route for the target compound.

Biological Activity

2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide, also known by its chemical formula and CAS Number 329777-98-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Weight : 411.9 g/mol
  • Chemical Structure : The compound features an aniline moiety attached to a substituted acetamide structure with a chloro and fluorophenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

In Vitro Studies

  • Cell Lines Tested :
    • Colorectal carcinoma (HCT-116)
    • Epidermoid carcinoma (HEP2)
    • Human lung fibroblast normal cell line (WI38)
  • Results :
    • The compound exhibited significant cytotoxicity against HCT-116 and HEP2 cell lines, with IC50 values comparable to or lower than those of standard chemotherapeutics like Doxorubicin.
    • Notably, compounds derived from similar structural frameworks demonstrated enhanced activity against these cell lines, suggesting that modifications in substituent groups can lead to improved efficacy.
CompoundCell LineIC50 Value (µM)
2-anilino-N-(...)HCT-11612.5
2-anilino-N-(...)HEP210.0
DoxorubicinHCT-11615.0
DoxorubicinHEP212.0

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Key Oncogenic Pathways : The compound is believed to interfere with signaling pathways associated with tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased markers of apoptosis in cancer cells, indicating a potential role in programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Substituent Variations :
    • The presence of electron-withdrawing groups (like Cl) enhances biological activity.
    • Fluorine substitution on the phenyl ring appears to improve binding affinity to target proteins involved in cancer progression.
  • Comparative Analysis : Similar compounds with variations in their aniline or acetamide structures were analyzed for their cytotoxic effects, revealing trends that guide future modifications for enhanced potency.

Neuropharmacological Activity

In addition to its anticancer properties, preliminary studies have indicated potential anticonvulsant activity for derivatives of this compound:

  • Animal Models : Testing in models such as the maximal electroshock (MES) test showed promising results for certain analogs.
  • Mechanism Insights : Some derivatives exhibited moderate binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism that could be explored for epilepsy treatment.

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